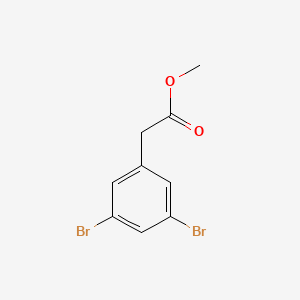Methyl 2-(3,5-dibromophenyl)acetate
CAS No.: 644982-90-1
Cat. No.: VC3345324
Molecular Formula: C9H8Br2O2
Molecular Weight: 307.97 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 644982-90-1 |
|---|---|
| Molecular Formula | C9H8Br2O2 |
| Molecular Weight | 307.97 g/mol |
| IUPAC Name | methyl 2-(3,5-dibromophenyl)acetate |
| Standard InChI | InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 |
| Standard InChI Key | UAHBKRHFZXQOJY-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=CC(=C1)Br)Br |
| Canonical SMILES | COC(=O)CC1=CC(=CC(=C1)Br)Br |
Introduction
Chemical Identity and Properties
Methyl 2-(3,5-dibromophenyl)acetate is an aromatic ester featuring a dibrominated phenyl ring attached to an acetate moiety. This organic compound has distinct chemical and physical properties that make it valuable for various applications.
Basic Identification Parameters
The compound is uniquely identified through several standardized chemical identifiers, which are essential for regulatory and research purposes.
| Parameter | Value |
|---|---|
| CAS Number | 644982-90-1 |
| Molecular Formula | C9H8Br2O2 |
| Molecular Weight | 307.97 g/mol |
| IUPAC Name | methyl 2-(3,5-dibromophenyl)acetate |
| InChI | InChI=1S/C9H8Br2O2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 |
| InChIKey | UAHBKRHFZXQOJY-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=CC(=C1)Br)Br |
These identification parameters are crucial for accurate cataloging and retrieval of information related to this compound in chemical databases and research literature .
Structural Characteristics
The molecular structure of Methyl 2-(3,5-dibromophenyl)acetate contains several key features that define its chemical behavior and potential applications.
Core Structure Analysis
The core structure consists of a phenyl ring with two bromine atoms at positions 3 and 5, creating a symmetrical disubstitution pattern. This dibrominated phenyl ring is connected to a methyl acetate group through a methylene bridge (CH2), forming the complete 2-(3,5-dibromophenyl)acetate structure .
This structural arrangement can be visualized as having three main components:
-
The dibrominated phenyl ring, which serves as a lipophilic anchor
-
The methylene bridge (CH2), which provides conformational flexibility
-
The methyl ester group (COOCH3), which offers potential for hydrogen bonding and further derivatization
The presence of the two bromine atoms on the phenyl ring creates a distinctive electronic distribution that influences the compound's reactivity and interaction potential with various biological targets.
Structural Comparison with Related Compounds
When compared to similar compounds like Methyl 2-(4-bromophenyl)acetate (CAS: 41841-16-1), which has only one bromine atom at the para position, Methyl 2-(3,5-dibromophenyl)acetate exhibits different electronic properties and steric considerations. The 3,5-dibromo substitution pattern creates a symmetrical electronic distribution around the phenyl ring, potentially affecting its behavior in chemical reactions and biological systems .
The positional isomer Methyl 2-(4-amino-3,5-dibromophenyl)acetate, which contains an additional amino group, represents another structurally related compound with potentially different applications due to the amino group's ability to participate in hydrogen bonding and acid-base interactions.
Synthesis and Preparation Methods
The synthesis of Methyl 2-(3,5-dibromophenyl)acetate can be achieved through various routes, each with their own advantages depending on scale, available starting materials, and desired purity.
Analytical Characterization Techniques
Various analytical techniques are essential for identifying, characterizing, and determining the purity of Methyl 2-(3,5-dibromophenyl)acetate.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) represents an essential technique for determining the purity of Methyl 2-(3,5-dibromophenyl)acetate and for monitoring reactions during its synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) could provide additional confirmation of structure and purity through characteristic fragmentation patterns.
These analytical techniques collectively enable researchers to confirm the identity, assess the purity, and verify the structure of Methyl 2-(3,5-dibromophenyl)acetate, which is crucial for its application in further research or commercial contexts.
Structure-Activity Relationships
Understanding the relationship between the structure of Methyl 2-(3,5-dibromophenyl)acetate and its potential biological activities provides valuable insights for researchers developing new compounds based on this scaffold.
Influence of Bromine Substituents
The position and number of bromine atoms on the phenyl ring significantly influence the compound's chemical behavior and potential biological activities. The 3,5-dibromo substitution pattern creates a distinctive electronic distribution that may affect how the molecule interacts with biological targets such as enzymes or receptors.
Bromine atoms, being larger than hydrogen atoms, also introduce steric factors that can influence molecular recognition processes. Additionally, the high electronegativity of bromine creates polarized carbon-bromine bonds that can participate in halogen bonding interactions with biological macromolecules, potentially enhancing binding affinity and selectivity.
Role of the Ester Functionality
The methyl ester group in Methyl 2-(3,5-dibromophenyl)acetate provides a site for potential hydrogen bonding interactions and can be modified to tune the compound's physicochemical properties. The ester functionality can influence properties such as solubility, lipophilicity, and metabolic stability, which are critical factors in determining a compound's potential for biological applications.
The presence of the methylene bridge (CH2) between the phenyl ring and the ester group adds conformational flexibility to the molecule, potentially allowing it to adopt different conformations when interacting with biological targets, which could influence its binding properties and biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume